1-Triacontene
Overview
Description
1-Triacontene is a long-chain hydrocarbon with the molecular formula C30H60 . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its structure. This compound is part of the larger family of alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond. This compound is a relatively high molecular weight compound, making it a solid at room temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Triacontene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the olefination of long-chain aldehydes. This process typically uses reagents such as phosphorus ylides or Wittig reagents to convert aldehydes into alkenes.
Catalytic Dehydrogenation: Another method involves the catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a catalyst, such as platinum or palladium, to remove hydrogen atoms and form the double bond.
Industrial Production Methods
Industrial production of this compound often involves the Fischer-Tropsch synthesis , a process that converts carbon monoxide and hydrogen into hydrocarbons. This method can produce a range of hydrocarbons, including long-chain alkenes like this compound, through the use of metal catalysts such as iron or cobalt.
Chemical Reactions Analysis
Types of Reactions
1-Triacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction reactions involve the addition of hydrogen to the compound, converting the double bond into a single bond and forming alkanes. Catalysts such as palladium on carbon are often used in these reactions.
Substitution: In substitution reactions, one atom or group of atoms in the compound is replaced by another atom or group. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine or bromine are added to the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Haloalkanes
Scientific Research Applications
1-Triacontene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Research has explored its role in biological systems, particularly in the study of lipid membranes and their interactions.
Medicine: While not directly used as a drug, this compound is studied for its potential effects on biological pathways and its interactions with other compounds.
Industry: It is used in the production of specialty chemicals and as a component in lubricants and coatings due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of 1-Triacontene involves its interactions with other molecules through its double bond. This double bond allows it to participate in various chemical reactions, such as addition and polymerization. In biological systems, its hydrophobic nature enables it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
1-Triacontene can be compared to other long-chain alkenes and alkanes:
Triacontane (C30H62): Unlike this compound, triacontane is a saturated hydrocarbon with no double bonds. This makes triacontane less reactive in chemical reactions compared to this compound.
1-Octadecene (C18H36): This is a shorter-chain alkene with similar chemical properties but a lower molecular weight. It is more volatile and has different physical properties compared to this compound.
Similar Compounds
- Triacontane (C30H62)
- 1-Octadecene (C18H36)
- 1-Hexadecene (C16H32)
Properties
IUPAC Name |
triacont-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-30H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZHDICSCDKPFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066378 | |
Record name | 1-Triacontene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Triacontene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18435-53-5, 36731-14-3 | |
Record name | 1-Triacontene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18435-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Triacontene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018435535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triacontene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Triacontene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Triacontene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triacont-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-TRIACONTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9JA45UU2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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